molecular formula C6H10BrN3 B1404311 3-(4-bromo-1H-imidazol-1-yl)propan-1-amine CAS No. 1232837-28-3

3-(4-bromo-1H-imidazol-1-yl)propan-1-amine

Katalognummer: B1404311
CAS-Nummer: 1232837-28-3
Molekulargewicht: 204.07 g/mol
InChI-Schlüssel: SCESMRQYZPZGLG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-Bromo-1H-imidazol-1-yl)propan-1-amine is a brominated imidazole derivative featuring a propylamine chain at the N1 position of the imidazole ring. This compound serves as a versatile intermediate in synthesizing pharmacologically active molecules, particularly in dopamine D3 receptor antagonists () and Pin1 inhibitors (). Its structure allows for modifications via nucleophilic substitution at the bromine site, enabling tailored applications in drug design and coordination chemistry ().

Eigenschaften

IUPAC Name

3-(4-bromoimidazol-1-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10BrN3/c7-6-4-10(5-9-6)3-1-2-8/h4-5H,1-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCESMRQYZPZGLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN1CCCN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromo-1H-imidazol-1-yl)propan-1-amine typically involves the condensation reaction of 3-(1H-imidazol-1-yl)propan-1-amine with 4-bromo benzaldehyde . The reaction is carried out under controlled conditions, often using a solvent such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes to ensure the final product meets industry standards .

Analyse Chemischer Reaktionen

Types of Reactions

3-(4-Bromo-1H-imidazol-1-yl)propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

a. Heme Oxygenase-1 Inhibitors

One of the prominent applications of 3-(4-bromo-1H-imidazol-1-yl)propan-1-amine is in the development of heme oxygenase-1 (HO-1) inhibitors. HO-1 is implicated in various cancers, where its overexpression correlates with poor prognosis and chemoresistance. Research indicates that derivatives of this compound can effectively inhibit HO-1, showing significant anticancer activity against prostate, lung, and glioblastoma cell lines. The structure–activity relationship (SAR) studies revealed that modifications to the compound can enhance its potency against HO-1, making it a promising candidate for cancer therapy .

b. Acetylcholinesterase Inhibition

Recent studies have also investigated the potential of 3-(4-bromo-1H-imidazol-1-yl)propan-1-amine derivatives as acetylcholinesterase inhibitors. These compounds were synthesized through condensation reactions with various aldehydes and exhibited notable inhibitory activities against acetylcholinesterase, which is crucial for neurodegenerative disease treatment . The docking studies provided insights into the binding interactions with the enzyme, highlighting their potential as therapeutic agents .

Biochemical Applications

a. Antibacterial and Leishmanicidal Activities

The synthesized derivatives of 3-(4-bromo-1H-imidazol-1-yl)propan-1-amine have been evaluated for their antibacterial and leishmanicidal properties. The compounds demonstrated significant activity against various bacterial strains and leishmanial parasites, suggesting their utility in treating infectious diseases . The biological evaluations included both in vitro assays and molecular docking studies to ascertain their mechanisms of action.

Material Science

a. Synthesis of Imidazole Derivatives

In material science, 3-(4-bromo-1H-imidazol-1-yl)propan-1-amine serves as a precursor for synthesizing novel imidazole derivatives. These derivatives have been explored for their potential applications in catalysis and as functional materials due to their unique electronic properties . The synthesis involves various methods, including green chemistry approaches that emphasize sustainability .

Data Tables

Application AreaCompound DerivativesBiological Activity
Medicinal ChemistryHO-1 InhibitorsAnticancer activity
Biochemical ApplicationsAcetylcholinesterase InhibitorsNeuroprotective effects
Material ScienceImidazole DerivativesCatalytic properties

Case Studies

Case Study 1: Heme Oxygenase Inhibition
A study focused on synthesizing amide-based HO-1 inhibitors derived from 3-(4-bromo-1H-imidazol-1-yl)propan-1-amine showed that specific modifications led to enhanced inhibitory potency against HO-1 in glioblastoma cells (U87MG). The selected compounds were further evaluated for their effects on cellular HO-1 activity.

Case Study 2: Acetylcholinesterase Activity
Another investigation synthesized several imidazole derivatives from 3-(4-bromo-1H-imidazol-1-yl)propan-1-amine, assessing their inhibitory effects on acetylcholinesterase. The results indicated that certain substitutions significantly improved inhibitory activity, suggesting their potential as therapeutic agents for Alzheimer's disease .

Wirkmechanismus

The mechanism of action of 3-(4-bromo-1H-imidazol-1-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the imidazole ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

3-(1H-Imidazol-1-yl)propan-1-amine

  • Structure : Lacks the 4-bromo group.
  • Impact : Reduced molecular weight (125.17 g/mol vs. 204.08 g/mol for the brominated analog) and lower electronegativity.
  • Applications: Used in bispidinone synthesis (65–68% yields, ) and carbazole derivatives (). The absence of bromine limits its utility in halogen-bonding interactions.

5-(4-Bromophenyl)-1-methyl-1H-imidazol-2-amine ()

  • Structure : Bromine on a phenyl ring substituent rather than the imidazole core.
  • Impact : Enhanced lipophilicity due to the aromatic bromine, with a molecular weight of 267.11 g/mol.
  • Applications : Likely targets kinase or receptor sites via aryl-halogen interactions.

3-(3-Fluorophenyl)-N-{[2-(1H-imidazol-1-yl)pyrimidin-4-yl]methyl}propan-1-amine ()

  • Structure : Fluorophenyl and pyrimidine groups instead of bromoimidazole.
  • Impact : Fluorine’s electronegativity enhances binding to polar residues, while the pyrimidine ring enables π-π stacking (MW: 311.36 g/mol).

Physicochemical Properties

  • Solubility: Bromine increases hydrophobicity compared to non-halogenated analogs (e.g., 3-(1H-imidazol-1-yl)propan-1-amine).
  • Reactivity : The 4-bromo group facilitates nucleophilic aromatic substitution, whereas methyl or hydroxyl substituents () require alternative functionalization strategies.
  • Stability : Brominated imidazoles exhibit greater thermal stability than fluorinated analogs () due to stronger C-Br bonds.

Research Findings

  • : Brominated benzimidazole-acrylic acid hybrids (e.g., 6g) show potent Pin1 inhibition (IC50 < 1 µM) due to bromine’s electron-withdrawing effects enhancing binding affinity.
  • : Dibromobenzyl-substituted imidazoles exhibit antimicrobial activity, highlighting bromine’s versatility in diverse applications.

Biologische Aktivität

3-(4-bromo-1H-imidazol-1-yl)propan-1-amine is a compound of interest due to its structural features that suggest potential biological activity. The imidazole ring, known for its role in various biological processes, combined with the propan-1-amine moiety, offers a unique framework for exploring therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties, supported by recent research findings.

Chemical Structure

The compound can be represented as follows:

C5H8BrN3\text{C}_5\text{H}_8\text{BrN}_3

This structure highlights the presence of a bromine atom on the imidazole ring, which may influence its biological activity.

1. Antimicrobial Activity

Research has demonstrated that imidazole derivatives exhibit significant antimicrobial properties. In a study evaluating various derivatives, it was found that compounds similar to 3-(4-bromo-1H-imidazol-1-yl)propan-1-amine showed promising activity against a range of pathogens. The minimum inhibitory concentration (MIC) values were notably low, indicating strong antibacterial effects.

CompoundMIC (µg/mL)Target Pathogen
3-(4-bromo-1H-imidazol-1-yl)propan-1-amine0.5Staphylococcus aureus
7b0.22 - 0.25Escherichia coli
C50.5Candida albicans

These results suggest that the presence of the imidazole ring contributes to enhanced antimicrobial efficacy, potentially through mechanisms involving disruption of microbial cell membranes or interference with metabolic pathways .

2. Anticancer Activity

The anticancer potential of imidazole derivatives has been explored extensively. Studies indicate that compounds with similar structures can inhibit cancer cell proliferation effectively. For instance, in vitro tests on various cancer cell lines demonstrated that derivatives exhibited IC50 values in the low micromolar range.

Cell LineIC50 (µM)Compound Tested
U87MG53-(4-bromo-1H-imidazol-1-yl)propan-1-amine
DU14510Similar Imidazole Derivative
A54915Another Imidazole Analog

The mechanism of action appears to involve modulation of signaling pathways related to apoptosis and cell cycle regulation .

3. Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has shown promise in inhibiting acetylcholinesterase (AChE), an enzyme critical for neurotransmitter regulation.

EnzymeIC50 (µM)Reference
Acetylcholinesterase12.27 - 31.64
DNA Gyrase0.52 - 2.67

Inhibiting AChE is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer's disease .

Case Studies

Several case studies have highlighted the therapeutic potential of imidazole derivatives:

  • Study on Anticancer Properties : A study conducted on U87MG glioblastoma cells revealed that treatment with imidazole derivatives led to a significant reduction in cell viability, suggesting their potential as anticancer agents .
  • Research on Antimicrobial Effects : In another investigation, compounds similar to 3-(4-bromo-1H-imidazol-1-yl)propan-1-amine were tested against drug-resistant strains of bacteria, demonstrating effectiveness where conventional antibiotics failed .

Q & A

Q. What are the standard synthetic routes for 3-(4-bromo-1H-imidazol-1-yl)propan-1-amine, and how can intermediates be characterized?

Methodological Answer: A common approach involves nucleophilic substitution or condensation reactions. For example, refluxing 1-(2-methyl-4-nitro-imidazol-1-yl)propan-2-one with aromatic amines in DMF using triethylamine as a base yields structurally similar imidazole derivatives . Key intermediates can be characterized via FT-IR to confirm functional groups (e.g., NH stretching at ~3300 cm⁻¹ for amines) and HPLC for purity assessment. Recrystallization from ethyl acetate or ethanol is recommended to isolate pure products .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing 3-(4-bromo-1H-imidazol-1-yl)propan-1-amine?

Methodological Answer:

  • Single-crystal X-ray diffraction provides definitive structural confirmation, including bond angles (e.g., N–C–C angles ~110–120°) and torsion angles (e.g., −179.2° for planar imidazole rings) .
  • 1H/13C NMR resolves substituent positions: imidazole protons typically appear at δ 7.2–8.5 ppm, while the propylamine chain shows signals at δ 1.8–3.5 ppm .
  • Mass spectrometry (MS) confirms molecular weight, with the bromine isotope pattern (1:1 for ⁷⁹Br/⁸¹Br) aiding identification .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

  • Personal protective equipment (PPE): Gloves, lab coats, and safety goggles are mandatory due to acute oral toxicity (Category 4) and skin corrosion (Category 1B) risks .
  • Ventilation: Use fume hoods to avoid inhalation of dust/aerosols, which may cause respiratory irritation .
  • Spill management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can synthetic yields be optimized for 3-(4-bromo-1H-imidazol-1-yl)propan-1-amine derivatives?

Methodological Answer:

  • Solvent selection: Polar aprotic solvents like DMF enhance nucleophilicity in substitution reactions .
  • Catalysis: Transition metals (e.g., Pd for cross-coupling) or organocatalysts (e.g., triethylamine) improve reaction efficiency .
  • Reaction monitoring: Use TLC (silica gel, ethyl acetate/hexane) or in-situ FT-IR to track intermediate formation and adjust reaction times (e.g., 5–12 hours) .

Q. How should researchers address contradictions in reported biological activities of imidazole derivatives?

Methodological Answer:

  • Dose-response studies: Test compounds across a concentration gradient (e.g., 0.1–100 µM) to identify activity thresholds .
  • Structural analogs: Compare bromo-substituted derivatives with non-halogenated analogs to isolate electronic effects .
  • Target validation: Use knockout cell lines or enzyme inhibition assays to confirm specificity for targets like quinazoline-binding proteins .

Q. What computational strategies support the design of imidazole-based inhibitors?

Methodological Answer:

  • Docking simulations: Use software like AutoDock Vina to model interactions with biological targets (e.g., quinazoline-binding pockets) .
  • DFT calculations: Predict electronic properties (e.g., HOMO/LUMO energies) to optimize charge distribution for binding .
  • MD simulations: Analyze stability of ligand-protein complexes over 50–100 ns trajectories to prioritize candidates .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Methodological Answer:

  • Torsion angle analysis: Compare experimental data (e.g., −179.2° for planar imidazole rings) with computational predictions to validate conformers .
  • Hydrogen bonding networks: Map interactions (e.g., N–H···O/N) using programs like Mercury to explain stability differences between polymorphs .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data for 3-(4-bromo-1H-imidazol-1-yl)propan-1-amine?

Methodological Answer:

  • Solvent screening: Test solubility in DMSO, ethanol, and water (pH 1–14) to identify solvent-dependent trends .
  • Salt formation: Co-crystallize with counterions (e.g., HCl) to improve aqueous solubility .
  • Thermodynamic profiling: Use DSC/TGA to correlate melting points (e.g., 110–112°C) with solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-bromo-1H-imidazol-1-yl)propan-1-amine
Reactant of Route 2
Reactant of Route 2
3-(4-bromo-1H-imidazol-1-yl)propan-1-amine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.